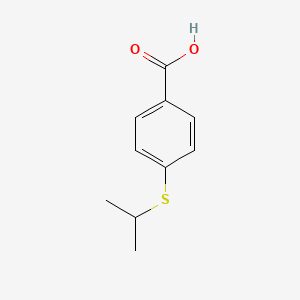

3-Acetamido-3-(p-tolyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves the use of various techniques to create derivatives of propanoic acid. For instance, the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate is detailed, which includes the use of spectroscopic techniques such as FT-IR, NMR, and ESI-MS to confirm the structure of the synthesized compound . Similarly, the synthesis of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid is mentioned as a derivative of danshensu, which is designed to improve chemical stability and liposolubility . These methods could potentially be adapted for the synthesis of 3-Acetamido-3-(p-tolyl)propanoic acid.

Molecular Structure Analysis

The molecular structure of related compounds is determined using techniques such as X-ray single crystal diffraction analysis. For example, the crystal structure of (±)-2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]-N-(p-tolyl)acetamide is analyzed, revealing its triclinic system and space group, along with specific bond angles and lengths . This information is crucial for understanding the three-dimensional arrangement of atoms in a molecule, which affects its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of this compound or its related compounds. However, the bio-assay of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate as an insect growth regulator suggests that these compounds can interact with biological systems, indicating potential reactivity that could be explored in further studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to this compound can be inferred from the computational and structural parameters determined in the studies. For instance, the use of DFT and NBO analysis helps in understanding the intramolecular charge transfer and electron density delocalization . The HOMO-LUMO energies calculated are indicative of the global reactivity descriptors, which are important for explaining the bioactivity of the compounds. Additionally, parameters evaluated in solvent phases using IEF-PCM of the DFT method provide insights into the solvation effects on the properties of these compounds .

Aplicaciones Científicas De Investigación

Synthetic Applications and Structural Studies

A compound structurally related to 3-Acetamido-3-(p-tolyl)propanoic acid, synthesized for study as an insect growth regulator, showed potential as a juvenile hormone mimic, indicating its use in pest control strategies. This synthesis involved comprehensive structural and computational analysis, highlighting its potential in agricultural applications (Devi & Awasthi, 2022).

Research on the indirect ortho functionalization of substituted toluenes led to the development of a highly regioselective olefination process, producing 3-(2'-tolyl)propanoic acid and its derivatives. This study underscores the compound's significance in organic synthesis, offering pathways to novel organic molecules (Cai et al., 2007).

An innovative ultrasound-promoted synthesis approach for 3-[(acetamido)(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones was developed, showcasing the versatility of acetamido derivatives in facilitating rapid and efficient chemical syntheses (Bizhanpoor & Hassanabadi, 2016).

Biological and Material Applications

Studies on the enzymatic preparation of (S)-3-amino-3-(o-tolyl)propanoic acid, a key intermediate for constructing Cathepsin inhibitors, highlight the biological significance of derivatives of this compound. These findings reveal the compound's potential in medicinal chemistry, particularly in developing novel therapeutic agents (Forró, Tasnádi, & Fülöp, 2013).

A novel anti-aging composition for topical skin care was developed using 3-(4-hydroxyphenyl)propanoic acid amide, a derivative of interest, illustrating the compound's utility in cosmetic formulations aimed at skin health and anti-aging effects (Wawrzyniak, Celewicz, & Barciszewski, 2016).

Mecanismo De Acción

Target of Action

The primary target of 3-Acetamido-3-(p-tolyl)propanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential components for protein synthesis and serve as precursors for a variety of bioactive molecules.

Mode of Action

It is known to interact with its target, the aromatic-amino-acid aminotransferase . This interaction could potentially alter the enzyme’s activity, leading to changes in the metabolism of aromatic amino acids.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the metabolism of aromatic amino acids, given its interaction with Aromatic-amino-acid aminotransferase . The downstream effects of these changes could potentially impact a variety of biological processes, including protein synthesis and the production of bioactive molecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interaction with its target .

Propiedades

IUPAC Name |

3-acetamido-3-(4-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-8-3-5-10(6-4-8)11(7-12(15)16)13-9(2)14/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZHBKBNENRJYDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585348 |

Source

|

| Record name | 3-Acetamido-3-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886363-72-0 |

Source

|

| Record name | 3-Acetamido-3-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

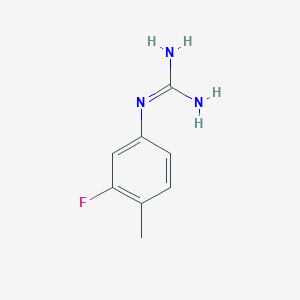

![N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide](/img/structure/B1340478.png)

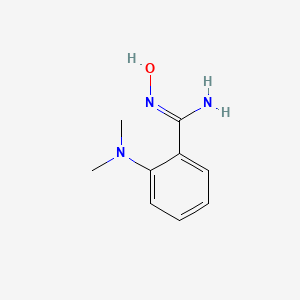

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1340488.png)

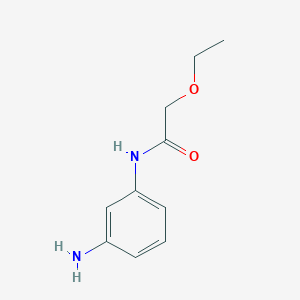

![1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone](/img/structure/B1340501.png)